molecular formula C17H23NO3 B564642 4-Methoxy Propranolol-d7 CAS No. 1189868-02-7

4-Methoxy Propranolol-d7

Cat. No.: B564642
CAS No.: 1189868-02-7
M. Wt: 296.418
InChI Key: OWXOFAQEGCLAOX-QLWPOVNFSA-N
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Description

4-Methoxy Propranolol-d7 is a deuterated analog of 4-Methoxy Propranolol, which is a derivative of Propranolol. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The molecular formula of this compound is C17H16D7NO3, and it has a molecular weight of 296.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy Propranolol-d7 typically involves the deuteration of 4-Methoxy Propranolol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy Propranolol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methoxy Propranolol-d7 is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacology: Used as a reference standard in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of Propranolol derivatives.

    Biochemistry: Employed in enzyme assays and receptor binding studies to investigate the interactions of Propranolol analogs with biological targets.

    Medicine: Utilized in clinical research to develop new therapeutic agents for cardiovascular diseases and other medical conditions.

    Industry: Applied in the development of new chemical processes and the synthesis of complex organic molecules

Mechanism of Action

4-Methoxy Propranolol-d7 exerts its effects by acting as a beta-adrenergic receptor antagonist. It binds to beta-adrenergic receptors, blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, blood pressure, and myocardial oxygen demand. The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, as well as in the development of new therapeutic agents .

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(4-methoxynaphthalen-1-yl)oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/i1D3,2D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXOFAQEGCLAOX-QLWPOVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676022
Record name 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189868-02-7
Record name 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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